5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a furan ring and a phenyl group attached to an oxadiazole ring
Preparation Methods
The synthesis of 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by treatment with hydrazine hydrate to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine include other oxadiazole derivatives such as:
- 5-Furan-2-yl-1,3,4-oxadiazole-2-thiol
- 5-Furan-2-yl-4H-1,2,4-triazole-3-thiol These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the furan and phenyl groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
60870-49-7 |
---|---|
Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C12H9N3O2/c1-2-5-9(6-3-1)13-12-15-14-11(17-12)10-7-4-8-16-10/h1-8H,(H,13,15) |
InChI Key |
BPDJCCYITGMHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.